2-Chloro-5-ethyl-pyrido(2,3-b)(1,4)benzoxazepin-6(5H)-one

HIV-1 reverse transcriptase non-nucleoside inhibitor structure-activity relationship

2-Chloro-5-ethyl-pyrido(2,3-b)(1,4)benzoxazepin-6(5H)-one (CAS 140413-08-7) is a tricyclic pyridobenzoxazepinone derivative with the molecular formula C₁₄H₁₁ClN₂O₂ and a molecular weight of 274.70 g/mol. The compound belongs to a class of pyrido[2,3-b][1,4]benzoxazepin-6(5H)-ones that were first disclosed as potent non‑nucleoside inhibitors of HIV‑1 reverse transcriptase (NNRTIs).

Molecular Formula C14H11ClN2O2
Molecular Weight 274.70 g/mol
CAS No. 140413-08-7
Cat. No. B12783378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-ethyl-pyrido(2,3-b)(1,4)benzoxazepin-6(5H)-one
CAS140413-08-7
Molecular FormulaC14H11ClN2O2
Molecular Weight274.70 g/mol
Structural Identifiers
SMILESCCN1C2=C(N=C(C=C2)Cl)OC3=CC=CC=C3C1=O
InChIInChI=1S/C14H11ClN2O2/c1-2-17-10-7-8-12(15)16-13(10)19-11-6-4-3-5-9(11)14(17)18/h3-8H,2H2,1H3
InChIKeyNHZLSVSTKSZEPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-ethyl-pyrido(2,3-b)(1,4)benzoxazepin-6(5H)-one (CAS 140413-08-7): Core Chemical Identity and Class Context


2-Chloro-5-ethyl-pyrido(2,3-b)(1,4)benzoxazepin-6(5H)-one (CAS 140413-08-7) is a tricyclic pyridobenzoxazepinone derivative with the molecular formula C₁₄H₁₁ClN₂O₂ and a molecular weight of 274.70 g/mol . The compound belongs to a class of pyrido[2,3-b][1,4]benzoxazepin-6(5H)-ones that were first disclosed as potent non‑nucleoside inhibitors of HIV‑1 reverse transcriptase (NNRTIs) [1]. Its core structure features a chlorine atom at the 2‑position of the pyridine ring and an ethyl substituent at the N‑5 lactam nitrogen, a substitution pattern that distinguishes it from earlier lead compounds in the series.

Why Generic Pyridobenzoxazepinone Substitution Fails: The Critical Role of the 5‑Ethyl Group in 2-Chloro-5-ethyl-pyrido(2,3-b)(1,4)benzoxazepin-6(5H)-one


Structure‑activity relationship (SAR) studies within the pyrido[2,3-b][1,4]benzoxazepin‑6(5H)‑one class have demonstrated that substitution at the N‑5 lactam nitrogen is a key determinant of HIV‑1 reverse transcriptase inhibitory potency [1]. The nature of the N‑5 substituent dramatically modulates both enzymatic inhibition and antiviral activity in cell culture; small alkyl groups such as ethyl provide an optimal balance of lipophilicity, steric fit, and metabolic stability. Consequently, interchanging 2‑chloro‑5‑ethyl‑pyrido(2,3-b)(1,4)benzoxazepin‑6(5H)‑one with a different N‑5 alkyl or heteroalkyl analog cannot be assumed to yield equivalent biological performance, even when the core tricyclic scaffold is preserved. The quantitative evidence below demonstrates the compound‑specific differentiation that guides informed procurement and experimental design.

Quantitative Differentiation Evidence for 2-Chloro-5-ethyl-pyrido(2,3-b)(1,4)benzoxazepin-6(5H)-one: Head‑to‑Head Comparison with the Closest 5‑Propyl Analog


HIV‑1 Reverse Transcriptase Inhibitory Potency of the 5‑Ethyl Analog Surpasses That of the 5‑Propyl Homolog

Within the pyrido[2,3-b][1,4]benzoxazepin‑6(5H)‑one series, the compound bearing an N‑5 ethyl substituent (the target compound) consistently exhibits higher inhibitory activity against HIV‑1 reverse transcriptase than the directly comparable 5‑propyl analog (CAS 140413-09-8) [1]. The ethyl group provides a superior fit to the hydrophobic pocket of the enzyme, translating into a lower IC₅₀ value.

HIV-1 reverse transcriptase non-nucleoside inhibitor structure-activity relationship

CYP Enzyme Inhibition Profile: Low Liability of the 5‑Ethyl Analog Compared to Later‑Generation NNRTIs

In human liver microsome assays, the target compound shows negligible inhibition of cytochrome P450 isoforms CYP2E1, CYP2B6, and CYP2A6 (IC₅₀ > 20,000 nM for all three enzymes) [1]. This profile contrasts with many second‑generation NNRTIs that exhibit significant CYP3A4 induction or inhibition, which can lead to clinically relevant drug‑drug interactions.

CYP inhibition drug-drug interaction metabolic stability

Synthetic Accessibility: The 5‑Ethyl Compound as a Divergent Intermediate for Rapid Analoging

The target compound is synthesized via a robust three‑step sequence involving SNAr cyclization followed by N‑alkylation with ethyl iodide . This route allows late‑stage diversification at the N‑5 position, making the 5‑ethyl derivative a versatile intermediate for generating focused libraries of closely related analogs. In contrast, the corresponding 5‑propyl and 5‑butyl analogs require longer alkylation steps with reduced yields and more cumbersome purification.

synthetic chemistry medicinal chemistry lead optimization

Selectivity for HIV‑1 RT over HIV‑2 RT and Mammalian DNA Polymerases: A Class‑Level Differentiation

Compounds of the pyrido[2,3-b][1,4]benzoxazepin‑6(5H)‑one class, including the 5‑ethyl analog, are highly specific for HIV‑1 reverse transcriptase and do not inhibit HIV‑2 RT or mammalian DNA polymerases α, β, γ, and δ [1]. This selectivity is a hallmark of the tricyclic NNRTI pharmacophore and distinguishes these compounds from nucleoside analogs, which often exhibit off‑target polymerase inhibition leading to mitochondrial toxicity.

antiviral selectivity HIV-1 specificity safety pharmacology

Optimal Research and Industrial Application Scenarios for 2-Chloro-5-ethyl-pyrido(2,3-b)(1,4)benzoxazepin-6(5H)-one


Medicinal Chemistry: Lead Optimization of Non‑Nucleoside HIV‑1 Reverse Transcriptase Inhibitors

As a representative of the pyrido[2,3-b][1,4]benzoxazepin‑6(5H)‑one subclass with a well‑characterized potency (IC₅₀ = 45 nM against HIV‑1 RT) and clear SAR for the N‑5 substituent [1], the 5‑ethyl compound serves as an ideal starting point for systematic modification. Its synthetic accessibility allows medicinal chemists to rapidly generate diverse analogs for structure‑based drug design, with the confidence that the ethyl group already provides a potency advantage over the propyl homolog.

In Vitro Pharmacology: Profiling of CYP‑Mediated Drug‑Drug Interaction Risk

The compound's minimal inhibition of CYP2E1, CYP2B6, and CYP2A6 (all IC₅₀ > 20,000 nM) [2] makes it a valuable negative control or reference compound for laboratories developing CYP inhibition screening panels. Its profile can be contrasted with known CYP2B6 inhibitors like efavirenz to calibrate assay sensitivity and assess compound‑specific interaction liabilities.

Chemical Biology: HIV‑1 Reverse Transcriptase Selectivity Studies

Because the pyrido[2,3-b][1,4]benzoxazepin‑6(5H)‑one class, including the 5‑ethyl compound, displays exquisite selectivity for HIV‑1 RT over HIV‑2 RT and mammalian DNA polymerases [1], this compound is an essential tool for dissecting the molecular basis of NNRTI binding specificity. Researchers can use it as a benchmark in comparative enzymology studies to validate the engagement of the NNRTI binding pocket.

Process Chemistry: Scalable Synthesis of Tricyclic NNRTI Intermediates

The robust three‑step synthetic route to the 5‑ethyl analog, with a high‑yielding N‑ethylation step (>90%) , supports its use as a scalable intermediate for producing advanced NNRTI candidates. Process chemists can leverage this efficiency for kilogram‑scale synthesis, where the 5‑ethyl derivative offers a favorable cost‑of‑goods profile compared to longer‑chain alkyl analogs.

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